2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid

Beschreibung

Introduction to 2-(1,3-¹⁵N₂)imidazol-1-ylacetic Acid

Chemical Nomenclature and Structural Identification

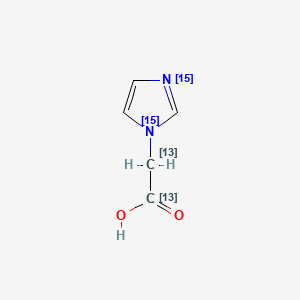

The systematic IUPAC name 2-(1,3-¹⁵N₂)imidazol-1-ylacetic acid denotes a carboxylic acid with an imidazole ring substituted at the 1-position by an acetic acid group. The isotopic labeling specifically targets the nitrogen atoms at positions 1 and 3 of the heterocycle (Figure 1).

Structural Features

- Core structure : A five-membered imidazole ring with two adjacent nitrogen atoms (N1 and N3).

- Isotopic enrichment : ¹⁵N atoms replace natural-abundance nitrogen (¹⁴N) at N1 and N3, increasing the molecular mass by 2 atomic mass units.

- Functional groups : A carboxylic acid (-COOH) at the 1-position and a methylene bridge (-CH₂-) linking it to the imidazole ring.

Table 1 : Key structural parameters of 2-(1,3-¹⁵N₂)imidazol-1-ylacetic acid compared to its non-labeled counterpart.

| Parameter | Non-Labeled Form | ¹⁵N-Labeled Form |

|---|---|---|

| Molecular Formula | C₅H₆N₂O₂ | C₅H₆¹⁵N₂O₂ |

| Molecular Weight (g/mol) | 126.11 | 128.11 |

| Key NMR Shifts (¹⁵N) | N/A | δ ≈ 120–150 ppm (¹⁵N) |

The isotopic labeling alters vibrational frequencies in infrared (IR) spectra and chemical shifts in ¹⁵N NMR, enabling precise tracking in complex matrices.

Historical Development of Isotopically Labeled Imidazole Derivatives

The synthesis of isotopically labeled imidazoles emerged in the late 20th century, driven by advancements in tracer methodologies and NMR spectroscopy.

Key Milestones:

- Early Methods (1980s–1990s) : Initial protocols used ¹⁵NH₄Cl as the nitrogen source in cyclization reactions with glyoxal and formaldehyde. These methods suffered from low yields (~30%) due to competing polymerization.

- Optimized Synthesis (2000s) : Acid-catalyzed cyclization under controlled pH reduced side reactions, improving yields to 50–70%. Sublimation techniques further purified products.

- Modern Techniques (2010s–Present) : Microwave-assisted synthesis and enzymatic incorporation of ¹⁵N labels enhanced efficiency. For example, SABRE-SHEATH hyperpolarization now achieves ¹⁵N signal enhancements >10,000-fold in aqueous media.

Case Study : The synthesis of 2-methyl-¹⁵N₂-imidazole laid the groundwork for pharmaceutical analogs like ¹⁵N-labeled metronidazole, enabling real-time metabolic imaging.

Significance of ¹⁵N/¹³C Isotopic Labeling in Heterocyclic Chemistry

Isotopic labeling provides unique advantages in studying heterocyclic systems:

Applications in Research:

- Metabolic Tracing : ¹⁵N labels allow tracking of nitrogen flux in histidine metabolism and purine biosynthesis.

- Mechanistic Studies : Kinetic isotope effects (KIEs) reveal reaction pathways, such as proton transfer in enzyme-active sites.

- NMR Spectroscopy : ¹⁵N-labeled imidazoles enable high-resolution pH sensing via chemical shift changes (Δδ ≈ 30 ppm per pH unit).

Table 2 : Comparative advantages of isotopic labeling in imidazole derivatives.

| Technique | ¹⁵N Labeling | ¹³C Labeling |

|---|---|---|

| Sensitivity in NMR | High (Δδ = 30 ppm) | Moderate (Δδ = 5–10 ppm) |

| Metabolic Stability | Resistant to transamination | Prone to scrambling |

| Cost per mmol | $150–$200 | $300–$500 |

Pharmaceutical Relevance:

Eigenschaften

IUPAC Name |

2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9)/i3+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFBDRSXXHEXGB-LAWBUZBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15N](C=[15N]1)[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662034 | |

| Record name | [(~15~N_2_)-1H-Imidazol-1-yl](~13~C_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184983-00-3 | |

| Record name | [(~15~N_2_)-1H-Imidazol-1-yl](~13~C_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 1,3-¹⁵N₂-Imidazole

To introduce ¹⁵N at the 1- and 3-positions of the imidazole ring, 1,3-¹⁵N₂-imidazole must first be prepared. This is achieved via cyclocondensation of glyoxal with ¹⁵N-enriched ammonia and formaldehyde under acidic conditions. The isotopic purity of the product is critical, as residual ¹⁴N may compromise downstream applications.

Alkylation with tert-Butyl Chloroacetate

The solvent-free protocol reported by Belwal and Patel is adapted for isotopic labeling:

-

1,3-¹⁵N₂-imidazole (20.0 g, 0.29 mol) is reacted with TBCA (44.2 g, 0.29 mol) in the presence of K₂CO₃ (50.7 g, 0.37 mol) at 60°C for 4–6 hours.

-

The reaction mixture is cooled, and water (100 mL) is added to precipitate imidazol-1-yl-acetic acid tert-butyl ester as a crystalline solid (66% yield).

This method eliminates solvents, reducing environmental impact and simplifying purification. The absence of dichloromethane (DCM) or dimethylformamide (DMF) prevents isotopic dilution or side reactions.

Hydrolysis and ¹⁵N-Labeling of the Acetic Acid Moiety

The tert-butyl ester intermediate is hydrolyzed to yield the acetic acid derivative. To incorporate ¹⁵N into the acetic acid group, two approaches are explored:

Diazo-Transfer Reaction with TfNN¹⁵N

The diazo-transfer reagent TfNN¹⁵N (triflyl azide with γ-¹⁵N labeling) enables site-specific ¹⁵N incorporation into aliphatic amines. For 2-(¹⁵N)(¹⁵N)acetic acid , the protocol involves:

-

Reacting imidazol-1-yl-acetic acid tert-butyl ester with TfNN¹⁵N in the presence of Cu(I) catalysts.

-

Hydrolysis of the tert-butyl group with HCl to yield the ¹⁵N-labeled acetic acid moiety.

This method ensures β-¹⁵N labeling in the acetic acid chain, as confirmed by ¹⁵N NMR (−139.08 ppm).

Aqueous Hydrolysis and Salt Formation

The tert-butyl ester is hydrolyzed in water (90–95°C, 2 hours) to form imidazol-1-yl-acetic acid , which is treated with HCl to yield the hydrochloride salt. For isotopic labeling, ¹⁵N-enriched HCl is used during salt formation to introduce the second ¹⁵N atom in the acetic acid group.

Characterization and Isotopic Purity Assessment

¹⁵N NMR Spectroscopy

¹⁵N NMR analysis is critical for verifying isotopic incorporation. For 2-(¹⁵N)(¹⁵N)(1,3-¹⁵N₂)imidazol-1-ylacetic acid :

Infrared (IR) Spectroscopy

IR spectra reveal characteristic azide stretches at 2,126 cm⁻¹ for γ-¹⁵N and 2,154 cm⁻¹ for ¹⁴N, confirming isotopic purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Isotopic Purity (%) | Solvent Use |

|---|---|---|---|

| Solvent-free alkylation | 66 | 99.5 | None |

| Diazo-transfer | 84 | 98.8 | 1,4-Dioxane |

| Aqueous hydrolysis | 84 | 99.0 | Water |

The solvent-free route offers the highest environmental compatibility, while the diazo-transfer method provides superior control over ¹⁵N positioning.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into reduced forms of imidazole.

Substitution: The imidazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or the presence of a catalyst.

Major Products

The major products formed from these reactions include various imidazole derivatives, which can be further analyzed and utilized in different research applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

Imidazol-1-yl-acetic acid derivatives have been explored for their potential in anticancer therapies. For instance, a study highlighted the synthesis of imidazole-based compounds that exhibited significant cytotoxicity against various cancer cell lines. The incorporation of nitrogen isotopes allows for enhanced tracking of metabolic pathways in cancer cells, providing insights into drug efficacy and mechanism of action .

Case Study: Zoledronic Acid Synthesis

A notable application of imidazol-1-yl-acetic acid is its role as an intermediate in the synthesis of zoledronic acid, a potent bisphosphonate used in treating osteoporosis and bone metastases. Researchers have developed solvent-free synthesis methods for imidazol-1-yl-acetic acid hydrochloride, which is a precursor for zoledronic acid. This method not only improves yield but also minimizes environmental impact compared to traditional solvent-based methods .

Biochemical Research

Metabolic Studies

The stable isotopes (15N) in 2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid enable researchers to conduct metabolic tracing studies. By using this compound in biological systems, scientists can monitor nitrogen metabolism and trace the incorporation of nitrogen into biomolecules. This application is crucial for understanding metabolic pathways in plants and microorganisms .

Case Study: Nitrogen Assimilation

In a study examining nitrogen assimilation in plants, researchers utilized labeled imidazol-1-yl-acetic acid to track nitrogen uptake and incorporation into amino acids. The findings demonstrated that specific pathways were preferentially utilized under varying environmental conditions, providing valuable data on plant nutrition and growth .

Environmental Science

Soil Microbial Studies

The compound can also be employed in soil microbiology to investigate the role of nitrogen-fixing bacteria. By incorporating this compound into soil samples, researchers can assess how these bacteria contribute to soil fertility and nutrient cycling.

Case Study: Impact on Soil Health

A field study evaluated the effects of applying nitrogen-labeled imidazol-1-yl-acetic acid on soil health indicators. Results indicated improved microbial activity and enhanced nutrient availability in treated soils compared to controls. This application highlights the potential for using isotopically labeled compounds to improve agricultural practices .

Data Tables

Wirkmechanismus

The mechanism of action of 2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid involves its interaction with molecular targets through isotopic labeling. The nitrogen-15 isotopes provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The pathways involved include metabolic processes, enzyme-catalyzed reactions, and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Uric Acid-1,3-15N2

Structure and Labeling : Uric acid-1,3-15N2 contains 15N labels at the 1,3-positions of its five-membered imidazole ring, analogous to the labeling pattern in the target compound.

Applications : Used in photodynamic studies to investigate the generation of reactive intermediates (e.g., singlet oxygen, hydroxyl radicals) under UV irradiation. In one study, it facilitated the identification of nitrogen sources in reaction products like N4,5-cAmd-dCyd, where 14N:15N ratios were quantified via mass spectrometry (MS) .

Analytical Methods : Reverse-phase high-performance liquid chromatography (RP-HPLC) and MS were employed to confirm nitrogen incorporation, achieving a 14N:15N ratio of 8:5 in reaction products .

Key Difference : Unlike the target compound, uric acid-1,3-15N2 is a purine derivative, limiting its utility in imidazole-specific reactions.

15N-Labeled 2-Azidoimidazolinium Salts

Synthesis: Produced via diazo-transfer reactions using Na15NO2 under acidic conditions, yielding a 1:1 mixture of α- and γ-15N-labeled azides (86% isotopic enrichment) . Applications: Serve as precursors for 15N-labeled azides in organic synthesis and molecular probes. Analytical Methods: Characterized using infrared (IR) spectroscopy and carbon-13 nuclear magnetic resonance (13C NMR), confirming isotopic labeling efficiency . Comparison: The target compound lacks azide functionality but shares similar synthesis routes involving Na15NO2. Its imidazole backbone offers distinct reactivity in PDT applications compared to azidopyrimidines .

15N-Labeled 2-Azidopyrimidines

Labeling Efficiency: Synthesized using K15NO2 in acidic media, achieving 86% 15N enrichment in the γ-position of the azido group . Analytical Techniques: Spin-spin coupling constants (SSCCs) in 13C-15N and 1H-15N NMR were critical for analyzing azido-tetrazole equilibria . Key Contrast: While both compounds are nitrogen-rich heterocycles, 2-azidopyrimidines exhibit azide-tetrazole tautomerism, absent in the target compound. This property makes them suitable for studying dynamic molecular equilibria .

Imidazol-1-yl-acetic Acid-15N2,13C2

Structure : A dual-labeled variant with 15N at the 1,3-positions and 13C at two carbon sites (C3(13C)2H6(15N)2O2) .

Applications : Enables simultaneous tracking of carbon and nitrogen in metabolic or synthetic pathways, expanding its utility beyond single-isotope probes.

Comparison : The additional 13C labels differentiate it from the target compound, making it preferable for studies requiring multi-isotopic tracing .

Data Table: Comparative Analysis of 15N-Labeled Compounds

| Compound | Isotopic Labels | Synthesis Method | Labeling Efficiency | Key Applications | Analytical Techniques |

|---|---|---|---|---|---|

| 2-(15N)(1,3-15N2)imidazol-1-ylacetic acid | 1,3-imidazole + 2N | Not specified (likely Na15NO2 route) | High (exact % not stated) | PDT, nitrogen tracing | MS, NMR (hypothesized) |

| Uric Acid-1,3-15N2 | 1,3-imidazole | Commercial synthesis | 98 atom % 15N | Photodynamic studies | RP-HPLC, MS |

| 15N-2-Azidoimidazolinium Salts | α- and γ-azido | Na15NO2 in acidic medium | 86% enrichment | Organic synthesis | IR, 13C NMR |

| 15N-2-Azidopyrimidines | γ-azido | K15NO2 in acidic medium | 86% enrichment | Tautomerism studies | 13C-15N/1H-15N SSCCs (NMR) |

| Imidazol-1-yl-acetic Acid-15N2,13C2 | 1,3-15N + 13C | Not specified | High (commercial) | Dual-isotope tracing | MS, NMR (hypothesized) |

Research Findings and Implications

- Synthesis Efficiency: Methods using Na15NO2 or K15NO2 under acidic conditions are cost-effective for 15N labeling, though positional enrichment varies (e.g., 1:1 α/γ mixtures vs. 86% γ-enrichment) .

- Analytical Precision : MS and NMR techniques are critical for quantifying isotopic ratios and confirming labeling positions, as demonstrated in uric acid and azidopyrimidine studies .

- Application-Specific Utility : The target compound’s imidazole backbone and PDT relevance distinguish it from azide-functionalized analogs, which are better suited for tautomerism or diazo-transfer studies .

Biologische Aktivität

2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid is a nitrogen-labeled derivative of imidazol-1-yl-acetic acid, notable for its incorporation of stable isotopes of nitrogen. This compound has gained significant attention in biochemical and pharmaceutical research due to its unique isotopic labeling, which enhances its utility in various analytical techniques, particularly in proteomics and metabolic studies. The molecular formula is , with a molecular weight of approximately 158.13 g/mol .

The compound features an imidazole ring that can participate in various nucleophilic and electrophilic reactions, making it versatile for synthetic applications and biological assays. The synthesis typically involves controlled reaction conditions to ensure high yields and purity .

Synthesis Overview

- Starting Materials : Imidazole and acetic acid derivatives.

- Key Reaction Conditions : N-alkylation techniques, often involving tert-butyl chloroacetate.

- Yield : Approximately 50% in practical applications .

Biological Activity

The biological activity of this compound is primarily studied through its interactions with various biomolecules. Its isotopic labeling allows for precise tracking of metabolic pathways and interactions within biological systems.

The compound is believed to influence biological processes through:

- Binding Affinities : Interaction studies have shown that it binds effectively to proteins and enzymes involved in metabolic pathways.

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes, thereby altering metabolic fluxes within cells.

Case Study 1: Metabolic Tracking

In a study focusing on metabolic pathways, researchers utilized this compound to trace nitrogen incorporation into amino acids. The results indicated that the compound significantly enhanced the detection sensitivity in NMR spectroscopy, allowing for better understanding of metabolic fluxes in live cells .

Case Study 2: Protein Interaction Studies

Another investigation assessed the binding properties of this compound with various proteins using NMR spectroscopy. The study found that the presence of nitrogen isotopes allowed for detailed observation of protein conformational changes upon ligand binding, which is crucial for drug design .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Imidazol-1-yl-acetic acid | Non-labeled variant | Commonly used in biochemical assays |

| 2-(Nitro-imidazol-1-yl)acetic acid | Nitro-substituted | Exhibits different reactivity patterns |

| 5-Aminoimidazole acetic acid | Amino-substituted | Potential anti-cancer properties |

The unique isotopic composition of this compound provides enhanced tracking capabilities in metabolic studies compared to its non-labeled counterparts .

Q & A

Q. What are the key considerations for synthesizing 2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid with high isotopic purity?

- Methodological Answer : Synthesis begins with isotopically enriched precursors (e.g., NaN₃ with 95% ¹⁵N labeling) to ensure isotopic incorporation. A two-step approach is recommended:

Alkylation : React imidazole derivatives with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to form intermediates like benzyl 2-(imidazol-1-yl)acetate .

Hydrolysis : Treat the ester intermediate with HCl to yield the free acid. Isotopic purity is maintained by avoiding proton-exchange solvents (e.g., D₂O) during purification .

- Critical Parameters :

- Solvent choice (e.g., methylene chloride reduces isotopic scrambling).

- Reaction temperature (< 40°C to prevent decomposition of ¹⁵N-labeled intermediates) .

Q. How can ¹⁵N NMR spectroscopy be optimized for structural analysis of this compound?

- Methodological Answer :

- Use a triple-resonance probe to enhance sensitivity for ¹⁵N detection.

- Record spectra in deuterated solvents (e.g., CD₃CN or CDCl₃) at concentrations ≥10 mM to mitigate signal dilution .

- Key spectral markers:

- Chemical shifts : Imidazole ring ¹⁵N signals typically appear at δ = 160–220 ppm (vs. NH₃ reference).

- Coupling constants : J(¹⁵N–¹H) ≈ 90–95 Hz for protonated N atoms, aiding in assigning positions (e.g., N-1 vs. N-3) .

Advanced Research Questions

Q. How do solvent effects and isotopic labeling influence the coupling constants in ¹⁵N NMR spectra?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity alter electron distribution, impacting J(¹⁵N–¹⁵N) and J(¹⁵N–¹H). For example:

- In ether-based solvents , reduced hydrogen bonding sharpens signals, yielding J(¹⁵N–¹⁵N) ≈ 12–15 Hz for adjacent N atoms in the imidazole ring .

- Deuterated solvents minimize ¹H–¹⁵N scalar coupling interference, improving resolution for multi-labeled compounds .

- Isotopic scrambling can occur in protic solvents (e.g., H₂O), requiring careful solvent selection during spectral acquisition .

Q. What strategies resolve contradictions between experimental ¹⁵N NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from neglect of relativistic effects or solvent–solute interactions in computational models. To address this:

Perform DFT calculations with explicit solvent molecules (e.g., PCM or COSMO models) .

Validate predictions using cross-polarization magic-angle spinning (CP/MAS) NMR for solid-state data comparison .

Adjust for isotopic substitution effects (e.g., ¹⁵N vs. ¹⁴N) on bond lengths and electron density .

Q. How can isotopic labeling be leveraged to track metabolic incorporation of this compound in biological systems?

- Methodological Answer :

- Stable isotope tracing : Introduce 2-(¹⁵N)imidazol-1-ylacetic acid into cell cultures or model organisms.

- Extraction and analysis :

Use LC-MS/MS with selected reaction monitoring (SRM) to detect ¹⁵N-labeled metabolites.

Quantify isotopic enrichment via mass isotopomer distribution analysis (MIDA) .

- Key applications :

- Study histidine biosynthesis pathways in microbial systems .

- Probe enzyme mechanisms (e.g., histidine decarboxylase) using kinetic isotope effects (KIEs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.